molecular formula C20H22N2O14 B3031159 beta-D-Glucopyranoside, 2,4-dinitrophenyl, 2,3,4,6-tetraacetate CAS No. 17042-32-9

beta-D-Glucopyranoside, 2,4-dinitrophenyl, 2,3,4,6-tetraacetate

Cat. No.: B3031159
CAS No.: 17042-32-9
M. Wt: 514.4 g/mol
InChI Key: DKPBYCZUIMBUTO-OUUBHVDSSA-N
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Description

This compound is a highly acetylated carbohydrate derivative featuring a central oxane (pyranose) ring substituted with three acetyloxy groups at positions 3, 4, and 3. The 6-position is substituted with a 2,4-dinitrophenoxy group, and the 2-position contains a methyl acetate moiety. The dinitrophenoxy group introduces strong electron-withdrawing effects, influencing reactivity and stability .

Properties

CAS No.

17042-32-9

Molecular Formula

C20H22N2O14

Molecular Weight

514.4 g/mol

IUPAC Name

[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(2,4-dinitrophenoxy)oxan-2-yl]methyl acetate

InChI

InChI=1S/C20H22N2O14/c1-9(23)31-8-16-17(32-10(2)24)18(33-11(3)25)19(34-12(4)26)20(36-16)35-15-6-5-13(21(27)28)7-14(15)22(29)30/h5-7,16-20H,8H2,1-4H3/t16-,17-,18+,19-,20-/m1/s1

InChI Key

DKPBYCZUIMBUTO-OUUBHVDSSA-N

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])OC(=O)C)OC(=O)C)OC(=O)C

Other CAS No.

17042-32-9

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3,4,5-Triacetyloxy-6-(2,4-dinitrophenoxy)oxan-2-yl]methyl acetate typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature and pH to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

[3,4,5-Triacetyloxy-6-(2,4-dinitrophenoxy)oxan-2-yl]methyl acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The acetoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dinitrophenoxy oxan derivatives, while reduction can produce amino-substituted compounds.

Scientific Research Applications

[3,4,5-Triacetyloxy-6-(2,4-dinitrophenoxy)oxan-2-yl]methyl acetate has diverse applications in scientific research:

Mechanism of Action

The mechanism by which [3,4,5-Triacetyloxy-6-(2,4-dinitrophenoxy)oxan-2-yl]methyl acetate exerts its effects involves its interaction with specific molecular targets. The acetoxy groups facilitate binding to enzymes and receptors, while the dinitrophenoxy moiety can participate in redox reactions. These interactions can modulate biochemical pathways and influence cellular processes.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Compound Name Molecular Formula Substituents (Position 6) Molecular Weight Key Features/Applications Reference
[3,4,5-Triacetyloxy-6-(2,4-dinitrophenoxy)oxan-2-yl]methyl acetate C₂₃H₂₄N₂O₁₅ 2,4-dinitrophenoxy 664.44 g/mol High reactivity due to nitro groups; potential synthetic intermediate
[(2R,3S,4S,5R,6R)-3,4,5-Triacetyloxy-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate C₂₂H₂₅NO₁₃ 4-nitrophenoxy 583.44 g/mol Used as a glycosylation reagent or enzyme substrate (e.g., β-galactosidase assays)
[(2R,3S,4S,5R,6S)-3,4,5-Triacetyloxy-6-(2-nitrophenoxy)oxan-2-yl]methyl acetate C₂₂H₂₅NO₁₃ 2-nitrophenoxy 583.44 g/mol Intermediate for nitroaromatic drug synthesis; regulated under UN GHS
[(2R,3S,4R,5R,6S)-5-Acetamido-3,4-diacetyloxy-6-(4-methylphenoxy)oxan-2-yl]methyl acetate C₂₁H₂₇NO₉ 4-methylphenoxy 437.44 g/mol Pharmacological research (e.g., glycoconjugate studies)
[5-Acetamido-6-(4-methyl-2-oxochromen-7-yl)oxy-...]methyl acetate (AGN-PC-0BS7SQ) C₄₆H₅₇NO₂₅ Chromenyl and acetylated sugars 1023.94 g/mol Complex glycoconjugate with potential antiviral/antioxidant activity

Functional and Reactivity Differences

  • Electron-Withdrawing Effects: The 2,4-dinitrophenoxy group in the target compound enhances electrophilicity compared to mono-nitro (4-nitrophenoxy , 2-nitrophenoxy ) or methylphenoxy analogs. This makes it more reactive in nucleophilic substitution reactions.
  • Steric Hindrance: The bulkier dinitrophenoxy group may reduce solubility in polar solvents compared to smaller substituents like methylphenoxy .
  • Biological Activity: Compounds with chromenyl or flavonoid-linked substituents (e.g., AGN-PC-0BS7SQ ) exhibit bioactivity, whereas nitro-substituted derivatives are often intermediates or enzyme substrates.

Pharmacological Potential

  • The phenyl derivative in (5-[(2,4-dinitrophenoxy)methyl]-1-methyl-2-nitroimidazole) highlights nitroaromatic compounds’ role in mitochondrial regulation and diabetes treatment, suggesting possible cross-disciplinary relevance .

Biological Activity

[3,4,5-Triacetyloxy-6-(2,4-dinitrophenoxy)oxan-2-yl]methyl acetate is a complex organic compound with the molecular formula C20H22N2O14 and a molecular weight of 514.4 g/mol. This compound has garnered interest in various fields due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

The compound contains multiple acetoxy groups and a dinitrophenoxy moiety, which contribute to its reactivity and interaction with biological targets. The acetoxy groups enhance solubility and facilitate enzyme interactions, while the dinitrophenoxy group can participate in redox reactions.

The biological activity of [3,4,5-Triacetyloxy-6-(2,4-dinitrophenoxy)oxan-2-yl]methyl acetate is primarily attributed to its ability to interact with specific enzymes and receptors:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Redox Activity : The dinitrophenoxy group can engage in redox reactions, influencing oxidative stress levels within cells.

Anticancer Activity

Preliminary studies on structurally related compounds have demonstrated antiproliferative effects against cancer cell lines:

Cell Line IC50 (µg/mL)
HeLa (Cervical Cancer)226
A549 (Lung Cancer)242.52

These results indicate that [3,4,5-Triacetyloxy-6-(2,4-dinitrophenoxy)oxan-2-yl]methyl acetate may possess similar anticancer properties.

Case Studies

  • Antibacterial Efficacy : A study evaluating the antibacterial properties of dinitrophenoxy derivatives found significant activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting the potential of compounds like [3,4,5-Triacetyloxy-6-(2,4-dinitrophenoxy)oxan-2-yl]methyl acetate in addressing antibiotic resistance issues.
  • In Vitro Cancer Studies : Research on similar acetylated compounds indicated their ability to induce apoptosis in cancer cells through mitochondrial pathways. This suggests that [3,4,5-Triacetyloxy-6-(2,4-dinitrophenoxy)oxan-2-yl]methyl acetate could be explored for its therapeutic potential in oncology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
beta-D-Glucopyranoside, 2,4-dinitrophenyl, 2,3,4,6-tetraacetate
Reactant of Route 2
Reactant of Route 2
beta-D-Glucopyranoside, 2,4-dinitrophenyl, 2,3,4,6-tetraacetate

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